4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde
Description
Properties
CAS No. |
1800-68-6 |
|---|---|
Molecular Formula |
C12H12Cl2F3NO |
Molecular Weight |
314.13 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H12Cl2F3NO/c13-3-5-18(6-4-14)10-2-1-9(8-19)11(7-10)12(15,16)17/h1-2,7-8H,3-6H2 |
InChI Key |
KQZSBGJHPPTJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of o-Trifluoromethyl Toluene Dichloride
- Starting Material: o-Trifluoromethyl toluene dichloride (also referred to as o-trifluoromethyl methylbenzene dichloride).
- Reaction: Hydrolysis in the presence of C1-C4 linear saturated monobasic fatty acids (e.g., acetic acid) and their alkali metal salts (e.g., sodium acetate).
- Conditions: Temperature range of 150–190 °C, pressure between 0.3–0.78 MPa.
- Catalysts: Phase-transfer catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or quaternary alkylphosphonium salts are added in small molar ratios (0.0001–0.001 relative to the dichloride).
- Water Ratio: Molar ratio of water to dichloride is maintained between 10–25, preferably 15–20.
- Reaction Time: Typically 3–4 hours under autoclave conditions.
- Yield and Purity: Yields around 87–90% with purity exceeding 98% by gas chromatography.
- Advantages: The method is simple, cost-effective, environmentally friendly, and suitable for industrial production due to low waste generation and high selectivity.
Selective Fluoridation to Prepare o-Trifluoromethyl Toluene Dichloride
- Starting Material: Adjacent trichloromethyl toluene dichloride.
- Reagents: Hydrogen fluoride (HF) in molar excess (2–6 times relative to the dichloride).
- Catalyst: Antimony halides (SbCl5, SbF3, or Sb) with a weight fraction of 0.05–5% relative to the dichloride.
- Conditions: Temperature controlled between 60–110 °C, with cooling to 5–15 °C during HF addition to control selectivity.
- Outcome: Selective fluoridation replaces chlorides with fluorides to yield the o-trifluoromethyl toluene dichloride intermediate.
- Industrial Relevance: This step is crucial for introducing the trifluoromethyl group and is optimized for high yield and purity.
After obtaining 2-(trifluoromethyl)benzaldehyde, the next step is the introduction of the bis(2-chloroethyl)amino group at the para position relative to the aldehyde.
Amination with Bis(2-chloroethyl)amine
- Reaction Type: Nucleophilic aromatic substitution or electrophilic aromatic substitution depending on the activation of the aromatic ring.
- Reagents: Bis(2-chloroethyl)amine or its derivatives.
- Conditions: Typically carried out under controlled temperature with suitable solvents (e.g., acetic acid or dichloromethane) and may involve acid catalysis or base catalysis depending on the route.
- Purification: The product is purified by recrystallization or chromatographic methods to achieve high purity.
Alternative Synthetic Routes
- Some literature suggests condensation reactions involving 2-(trifluoromethyl)benzaldehyde with amine precursors under acidic conditions, followed by chlorination steps to introduce the chloroethyl groups.
- Reaction monitoring is done by thin-layer chromatography (TLC) and gas chromatography (GC) to ensure completion and purity.
Summary Table of Key Preparation Parameters
| Step | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrolysis of o-trifluoromethyl toluene dichloride | o-Trifluoromethyl toluene dichloride | C1-C4 saturated fatty acid + alkali salt + phase-transfer catalyst | 150–190 °C, 0.3–0.78 MPa, 3–4 h | 87–90 | >98 | Industrially scalable, low waste |
| Selective fluoridation | Adjacent trichloromethyl toluene dichloride | Hydrogen fluoride + antimony halides | 60–110 °C, cooling 5–15 °C | High | High | Key step for trifluoromethyl group |
| Amination to final compound | 2-(Trifluoromethyl)benzaldehyde | Bis(2-chloroethyl)amine | Acid/base catalysis, solvent-dependent | Variable | High | Requires purification by chromatography |
Research Findings and Industrial Considerations
- The hydrolysis method for 2-(trifluoromethyl)benzaldehyde is favored for its simplicity, cost-effectiveness, and environmental benefits compared to older methods that generate more waste and require complex operations.
- The use of phase-transfer catalysts significantly improves reaction rates and yields.
- Selective fluoridation using antimony halides and hydrogen fluoride is a critical innovation enabling efficient introduction of trifluoromethyl groups.
- The final amination step to introduce the bis(2-chloroethyl)amino group is well-established but requires careful control of reaction conditions to avoid side reactions.
- Overall, the synthetic route is optimized for industrial production with high yield, purity, and manageable environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzoic acid.
Reduction: 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain alkylating agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound is distinguished from analogs by its ortho-trifluoromethyl group. Key analogs include:
- 4-[Bis(2-chloroethyl)amino]benzaldehyde (CAS 1208-03-3): Lacks substituents beyond the bis(2-chloroethyl)amino group.
- 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde (CAS 17126-76-0): Features an electron-donating methoxy (-OCH₃) group at the ortho position.
The trifluoromethyl group in the target compound confers electron-withdrawing effects , increasing the electrophilicity of the aldehyde compared to the methoxy-substituted analog. This may enhance reactivity in nucleophilic addition reactions or Schiff base formation, critical for biological interactions.
Physical Properties
Key Observations :
- The unsubstituted analog (CAS 1208-03-3) shows a melting point discrepancy (86–88°C vs. literature 148°C), possibly due to polymorphic variations or impurities .
- The trifluoromethyl group’s steric bulk and lipophilicity likely increase the target compound’s melting point and stability compared to the methoxy analog.
Biological Activity
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde, also known by its CAS number 1800-68-6, is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂Cl₂F₃NO
- Molecular Weight : 314.131 g/mol
- SMILES Notation : O=CC1=CC=C(C=C1C(F)(F)F)N(CCCl)CCCl
- InChI Key : KQZSBGJHPPTJDQ-UHFFFAOYSA-N
The compound features a benzaldehyde moiety substituted with a bis(2-chloroethyl) amino group and a trifluoromethyl group, which are critical for its biological activity.
Anticancer Properties
Several studies have investigated the anticancer potential of 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde. The compound is believed to exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.
- IC₅₀ Values : In vitro studies have reported IC₅₀ values ranging from 1.30 μM against HepG2 cells, indicating strong antiproliferative activity compared to standard treatments like SAHA (17.25 μM) .
- Mechanism of Action : The compound promotes apoptosis and induces G2/M phase arrest in cancer cells, suggesting a multi-faceted approach to inhibiting tumor growth .
Neuropharmacological Effects
Research into the neuropharmacological effects of this compound has shown promising results in terms of cholinesterase inhibition.
- Cholinesterase Inhibition : The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. The binding affinity and inhibition kinetics are comparable to established drugs .
Study on Antitumor Activity
In a notable study, 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde was tested against various cancer cell lines:
The results indicated that the compound significantly inhibited the proliferation of these cancer cell lines, showcasing its potential as an anticancer agent.
Neuroprotective Studies
Another study focused on the neuroprotective effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
